3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H27N5O2S and its molecular weight is 485.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The preparation of triazoloquinazolinium betaines and molecular rearrangements of putative triazolotriazinium betaines involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC). This process leads to the synthesis of derivatives with potential for further chemical transformations and applications in material science and molecular engineering (Crabb et al., 1999). Additionally, the synthesis of 8,8-R,R-8,9-dihydrotriazoloquinazolin-6(7H)-ones through a three-component condensation reveals the structural versatility of these compounds, highlighting their potential in the development of new materials and catalysts (Shikhaliev et al., 2005).
Antimicrobial and Nematicidal Evaluation
A new class of triazoloquinazolinylthiazolidinones has been evaluated for antimicrobial and nematicidal activities, indicating their potential as novel agents in combating microbial infections and nematode pests. This underscores the importance of such compounds in agricultural and pharmaceutical research (Reddy et al., 2016).
Adenosine Receptor Antagonism
The discovery of 2-amino[1,2,4]triazoloquinazolines as potent adenosine receptor antagonists showcases the therapeutic potential of these compounds in the modulation of adenosine receptors, which play a crucial role in various physiological processes. The development of selective antagonists could lead to new treatments for disorders related to adenosine dysfunction (Burbiel et al., 2016).
Anticancer Activity
Research into 5-amino-1-aryl-1H-1,2,3-triazole scaffolds has identified compounds with selective antiproliferative effects against specific cancer cell lines. These findings highlight the potential of triazoloquinazoline derivatives in the development of targeted cancer therapies, offering hope for more effective and less toxic cancer treatments (Pokhodylo et al., 2020).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-18-13-16-22(17-19(18)2)35(33,34)27-26-29-25(23-11-7-8-12-24(23)32(26)31-30-27)28-20(3)14-15-21-9-5-4-6-10-21/h4-13,16-17,20H,14-15H2,1-3H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXCKIGEWOOID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)CCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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